molecular formula C19H15N3O5S B401207 3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide

3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide

Cat. No.: B401207
M. Wt: 397.4g/mol
InChI Key: VIQBMZNYUMOSAW-UHFFFAOYSA-N
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Description

3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide is a complex organic compound that features a benzamide core substituted with an anilinosulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide typically involves the reaction of aniline derivatives with sulfonyl chlorides, followed by coupling with nitro-substituted benzoyl chlorides. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include amino-substituted derivatives and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with various substituents, such as:

Uniqueness

3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide is unique due to its specific combination of anilinosulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H15N3O5S

Molecular Weight

397.4g/mol

IUPAC Name

N-(4-nitrophenyl)-3-(phenylsulfamoyl)benzamide

InChI

InChI=1S/C19H15N3O5S/c23-19(20-15-9-11-17(12-10-15)22(24)25)14-5-4-8-18(13-14)28(26,27)21-16-6-2-1-3-7-16/h1-13,21H,(H,20,23)

InChI Key

VIQBMZNYUMOSAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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